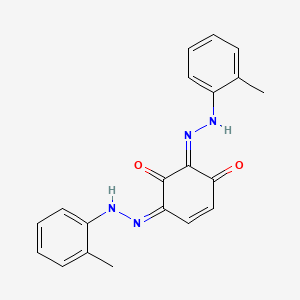

1,3-Benzenediol, 2,6-bis((2-methylphenyl)azo)-

Description

Systematic Nomenclature and Synonyms

The compound is formally named 1,3-benzenediol, 2,6-bis((2-methylphenyl)azo)- under IUPAC guidelines, reflecting its resorcinol backbone substituted with two o-tolylazo groups at the 2- and 6-positions. Alternative nomenclature includes:

- 2,6-Bis(o-tolylazo)resorcinol

- 2-(o-Tolylazo)-6-(o-tolylazo)-1,3-benzenediol

- 1,3-Benzenediol, 2,4-bis[2-(2-methylphenyl)diazenyl]- (regioisomeric variant).

The CAS Registry Number 68227-37-2 uniquely identifies this compound, while other identifiers include the EC number 269-349-6 and the UNII code VAA8S8GBR5 .

Molecular Formula and Weight Analysis

The molecular formula C₂₀H₁₈N₄O₂ comprises:

- 20 carbon atoms (including two methyl groups from o-tolyl substituents)

- 18 hydrogen atoms

- 4 nitrogen atoms (from two azo groups)

- 2 oxygen atoms (from hydroxyl groups).

Table 1: Molecular Weight Calculation

| Component | Atomic Weight (g/mol) | Quantity | Contribution (g/mol) |

|---|---|---|---|

| Carbon (C) | 12.01 | 20 | 240.20 |

| Hydrogen (H) | 1.008 | 18 | 18.14 |

| Nitrogen (N) | 14.01 | 4 | 56.04 |

| Oxygen (O) | 16.00 | 2 | 32.00 |

| Total | 346.38 |

The calculated molecular weight (346.38 g/mol ) aligns with experimental data from mass spectrometry.

Stereochemical Configuration and Symmetry Properties

The compound exhibits C₂ symmetry due to the identical o-tolylazo substituents at the 2- and 6-positions of the resorcinol ring. Key stereochemical features include:

- Azo Group Geometry : Each azo (-N=N-) group adopts a trans (E) configuration , minimizing steric hindrance between the o-tolyl substituents and the resorcinol hydroxyl groups.

- Dihedral Angles : Computational models suggest a ~30° dihedral angle between the resorcinol ring and each o-tolyl group, optimizing π-π conjugation while avoiding steric clashes.

- Intramolecular Hydrogen Bonding : The hydroxyl groups at positions 1 and 3 form hydrogen bonds with the azo nitrogen atoms, stabilizing the planar conformation.

Symmetry Analysis :

Computational Modeling of Azo Group Geometry

Density Functional Theory (DFT) studies reveal critical insights into the electronic and spatial properties of the azo groups:

Table 2: Key Computational Parameters

| Parameter | Value | Method | Source |

|---|---|---|---|

| N=N Bond Length | 1.25 Å | B3LYP/6-31G(d) | |

| C-N=N-C Dihedral Angle | 172.3° | ωB97X-D/def2-TZVP | |

| HOMO-LUMO Gap | 3.12 eV | CAM-B3LYP/cc-pVTZ |

- Resonance Effects : The azo groups exhibit partial double-bond character, with delocalized π-electrons extending into the resorcinol ring. This conjugation lowers the HOMO-LUMO gap, enhancing UV-Vis absorption in the 400–600 nm range.

- Tautomerism : The compound exists in equilibrium between azo (N=N) and hydrazone (NH-N=) tautomers, though the azo form dominates in nonpolar solvents.

- Solvent Effects : Polar solvents stabilize the hydrazone tautomer by stabilizing the dipole moment (μ = 5.67 D).

Figure 1: Optimized Geometry (DFT)

- Planarity : The resorcinol ring and azo groups remain coplanar, maximizing conjugation.

- Methyl Group Orientation : Ortho-methyl groups adopt a staggered conformation relative to the azo bonds, reducing steric strain.

Properties

CAS No. |

68227-37-2 |

|---|---|

Molecular Formula |

C20H18N4O2 |

Molecular Weight |

346.4 g/mol |

IUPAC Name |

(2E,6Z)-2,6-bis[(2-methylphenyl)hydrazinylidene]cyclohex-4-ene-1,3-dione |

InChI |

InChI=1S/C20H18N4O2/c1-13-7-3-5-9-15(13)21-23-17-11-12-18(25)19(20(17)26)24-22-16-10-6-4-8-14(16)2/h3-12,21-22H,1-2H3/b23-17-,24-19+ |

InChI Key |

KTENGKIMVRVING-VJDDLIIDSA-N |

Isomeric SMILES |

CC1=CC=CC=C1N/N=C\2/C=CC(=O)/C(=N\NC3=CC=CC=C3C)/C2=O |

Canonical SMILES |

CC1=CC=CC=C1NN=C2C=CC(=O)C(=NNC3=CC=CC=C3C)C2=O |

Origin of Product |

United States |

Preparation Methods

Diazotization Procedure

- Reagents: 2-methyl aniline, sodium nitrite, hydrochloric acid

- Conditions:

- Temperature: 0–5 °C (ice bath) to stabilize diazonium salt

- Stoichiometry: equimolar amounts of amine and NaNO2

- Reaction time: 20–60 minutes for complete diazotization

- Notes: The diazonium salt solution is typically kept cold and used immediately to prevent decomposition.

Azo Coupling Reaction

- Reagents: Diazonium salt solution, 1,3-benzenediol (resorcinol)

- Conditions:

- pH: Slightly alkaline to neutral (pH 6–8) to activate phenolic coupling sites

- Temperature: 0–25 °C to control reaction rate and avoid side reactions

- Molar ratio: 2 equivalents of diazonium salt per 1 equivalent of benzenediol to achieve bis-substitution

- Solvent: Aqueous or mixed aqueous-organic solvents to maintain solubility and reaction control

- Reaction time: 1–3 hours with stirring

- Isolation: The azo compound precipitates or is extracted and purified by recrystallization or chromatography.

Alternative Synthetic Routes

- Some patents describe preparation of benzenediol derivatives via oxidation of diisopropylbenzene followed by acid-catalyzed reactions with hydrogen peroxide to yield benzenediol intermediates, which can then be functionalized further. However, these methods focus on benzenediol production rather than azo coupling.

Reaction Parameters and Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Diazotization Temp. | 0–5 °C | Prevents diazonium salt decomposition |

| Diazotization Time | 20–60 min | Ensures complete conversion |

| Coupling pH | 6–8 | Optimal for phenol activation |

| Coupling Temp. | 0–25 °C | Controls reaction rate and selectivity |

| Molar Ratio (Diazonium:Benzenediol) | 2:1 | For bis-azo substitution |

| Solvent | Water or aqueous-organic mixtures | Ensures solubility and reaction control |

| Purification | Recrystallization, chromatography | To isolate pure azo compound |

Research Findings and Yields

The azo coupling reactions of diazonium salts with phenolic compounds like 1,3-benzenediol typically yield high purity azo dyes with yields ranging from 70% to 90% depending on reaction conditions and purification methods.

The presence of methyl substituents on the phenyl ring (2-methylphenyl) can influence the electronic properties and coupling efficiency, often requiring slight adjustment of pH and temperature to optimize yield and selectivity.

The azo compounds formed exhibit characteristic UV-Vis absorption bands and can be confirmed by NMR and IR spectroscopy, with azo (-N=N-) stretching vibrations typically observed around 1500–1600 cm⁻¹.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2,6-bis[o-Tolylazo]resorcinol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert the azo groups into amines.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.

Substitution: Conditions typically involve the use of strong acids or bases to facilitate the substitution reactions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2,6-bis[o-Tolylazo]resorcinol has a wide range of applications in scientific research:

Chemistry: Used as a dye and indicator in various chemical reactions.

Biology: Employed in staining techniques for microscopy.

Medicine: Investigated for potential therapeutic properties.

Industry: Utilized in the production of dyes and pigments for textiles and other materials.

Mechanism of Action

The mechanism of action of 2,6-bis[o-Tolylazo]resorcinol involves its interaction with molecular targets through its azo groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include electron transfer and radical formation, which can affect cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Azo Linkages

The target compound’s 2-methylphenyl substituents distinguish it from other benzenediol-based azo derivatives. For example:

- 1,3-Benzenediol, 2,4-bis[(4-dodecylphenyl)azo]- (CAS 65087-00-5): Features long alkyl chains (dodecyl groups) that enhance hydrophobicity, making it suitable for non-polar solvents or polymer matrices .

- Phenol, 2,6-bis(1-methylpropyl)-4-[(4-nitrophenyl)azo]- (CAS 111850-24-9): Incorporates a nitro group, which increases electron-withdrawing effects and alters UV-Vis absorption properties compared to methyl-substituted analogs .

- 4-[(2-Hydroxyphenyl)azo]-1,3-benzenediol : Contains hydroxyl groups on both the central benzene ring and the azo-linked substituent, increasing polarity and hydrogen-bonding capacity .

Table 1: Key Structural Differences Among Selected Azo-Benzenediol Derivatives

| Compound Name | Substituents | CAS Number | Key Functional Properties |

|---|---|---|---|

| 1,3-Benzenediol, 2,6-bis((2-methylphenyl)azo)- | 2-methylphenyl | N/A | Moderate hydrophobicity, stable π-conjugation |

| 1,3-Benzenediol, 2,4-bis[(4-dodecylphenyl)azo]- | 4-dodecylphenyl | 65087-00-5 | High hydrophobicity, surfactant applications |

| Phenol, 2,6-bis(1-methylpropyl)-4-[(4-nitrophenyl)azo]- | 4-nitrophenyl, 1-methylpropyl | 111850-24-9 | Electron-deficient, UV-active |

Research Findings and Challenges

- Toxicity and Regulation: Azo compounds with aromatic amines (e.g., benzidine derivatives) are restricted due to carcinogenicity. The target compound’s methyl groups may mitigate toxicity, but regulatory data are lacking .

- Spectroscopic Characterization : Studies on 2-hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl)azo benzoic acid derivatives (Table 1 in ) suggest that substituent position significantly affects λmax values, a finding applicable to the target compound .

Q & A

Q. Table 1: Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (diazotization) | Prevents byproducts |

| pH | 8–9 (coupling) | Enhances reactivity |

| Reaction Time | 2–4 hours | Maximizes conversion |

Basic: What spectroscopic techniques effectively characterize this compound, and what key spectral signatures should researchers anticipate?

Methodological Answer:

- UV-Vis Spectroscopy: Expect strong absorption in the visible range (λmax ~450–550 nm) due to azo chromophores. Solvent polarity impacts λmax shifts (e.g., bathochromic shift in polar solvents) .

- FT-IR: Key peaks include:

- NMR (¹H and ¹³C):

Advanced: How can computational approaches (e.g., DFT) predict electronic properties and azo-hydrazone tautomerism?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

- Model Tautomerism: Compare energy barriers between azo (N=N) and hydrazone (NH–N=) forms. Hydrazone tautomers are often more stable in polar solvents .

- Electronic Properties: Calculate HOMO-LUMO gaps to predict redox behavior. For this compound, a narrow gap (~2–3 eV) suggests potential as a photosensitizer .

- Solvent Effects: Use polarizable continuum models (PCM) to simulate solvent interactions and validate experimental spectral shifts .

Advanced: What strategies resolve discrepancies in reported photostability data for azo-dye derivatives?

Methodological Answer:

Contradictions in photostability data often arise from:

- Light Source Variability: Standardize UV irradiation intensity (e.g., 365 nm, 1.5 mW/cm²) and duration .

- Oxygen Presence: Conduct experiments under inert (N₂) vs. aerobic conditions; oxygen accelerates photo-oxidation .

- Analytical Consistency: Use HPLC-MS to quantify degradation products (e.g., phenolic fragments) instead of relying solely on UV-Vis absorbance decay .

Q. Table 2: Photostability Experimental Design

| Variable | Controlled Condition | Measurement Tool |

|---|---|---|

| Light Intensity | Calibrated UV lamp | Radiometer |

| Degradation Rate | HPLC-MS (quantitative) | Peak integration |

| Solvent | Deoxygenated vs. aerated | Schlenk line |

Advanced: How can kinetic studies elucidate the mechanism of azo coupling in this compound?

Methodological Answer:

- Stopped-Flow Spectroscopy: Monitor diazonium ion formation and coupling in real-time at millisecond resolution .

- Isotopic Labeling: Use deuterated 1,3-benzenediol (e.g., 1,3-benzenediol-D₄) to trace proton transfer steps during coupling .

- Rate Law Determination: Vary concentrations of diazonium salt and diol to establish reaction order (typically second-order overall) .

Advanced: What solvent systems stabilize 1,3-Benzenediol, 2,6-bis((2-methylphenyl)azo)-, and how do solvent parameters influence aggregation?

Methodological Answer:

- Polar Aprotic Solvents: DMSO or DMF prevent proton exchange and stabilize the azo form.

- Aggregation Studies: Use dynamic light scattering (DLS) to detect nanoparticle formation in water. Critical aggregation concentration (CAC) can be determined via fluorescence quenching .

- Solvent Polarity Index (SPI): Correlate SPI with UV-Vis λmax to predict solvatochromic behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.